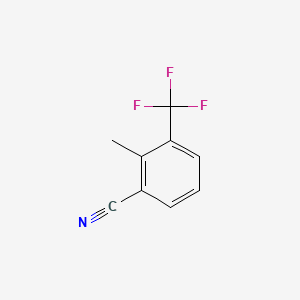

2-Methyl-3-(trifluoromethyl)benzonitrile

説明

2-Methyl-3-(trifluoromethyl)benzonitrile is a chemical compound that is part of a broader class of benzonitriles with trifluoromethyl substituents. These compounds are of interest due to their unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the molecules it is attached to.

Synthesis Analysis

The synthesis of compounds related to 2-Methyl-3-(trifluoromethyl)benzonitrile often involves multiple steps, including bromination, Grignard reactions, cyanidation, and amination. For example, the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was achieved with an overall yield of 49.2% through these methods, demonstrating an environmentally friendly and practical approach . Similarly, the synthesis of related compounds, such as 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, involves various characterization techniques and can undergo further reactions like click chemistry to form novel structures .

Molecular Structure Analysis

The molecular structure of compounds in this category is often determined using techniques such as X-ray crystallography. For instance, the crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]-benzimidazole was determined, revealing intermolecular hydrogen bonds between the benzimidazole and tetrazole groups . The molecular geometry of these compounds can be compared using computational methods like Hartree-Fock (HF) and density functional theory (DFT) .

Chemical Reactions Analysis

Compounds with the trifluoromethyl benzonitrile moiety can participate in various chemical reactions. Photochemical addition reactions, for example, have been observed with benzonitrile derivatives, where irradiation in the presence of 2,2,2-trifluoroethanol leads to the formation of addition products through a mechanism involving biradical/zwitterion formation and subsequent protonation . Click reactions are another example, where a compound like 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile can react with sugar azides to form triazole rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the presence of the trifluoromethyl group and the overall molecular structure. For example, 4-(Trifluoromethyl)benzonitrile forms a dense two-dimensional network through hydrogen bonding, despite the absence of pi-pi ring interactions, and the aromatic ring is slightly deformed due to the presence of electronegative substituents . The crystal structures of related compounds often reveal hydrogen bonding patterns characterized by weak C-H...N(F) bonds, which can influence their biological activity and interaction with biomolecules like DNA .

科学的研究の応用

Catalyst in Organic Synthesis

- Trifluoromethylation of Aromatic Compounds: Methyltrioxorhenium acts as a catalyst for the direct electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds using hypervalent iodine reagents. This method forms products in up to 77% yield and involves radical species (Mejía & Togni, 2012).

Synthetic Chemistry Applications

- Synthesis of Androgen Receptor Antagonists: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile was synthesized from 4-amino-2-(trifluoromethyl)benzonitrile and carbon disulfide as part of the synthesis process for MDV3100, an androgen receptor antagonist (Li Zhi-yu, 2012).

- Electrolyte Additive in Lithium Ion Batteries: 4-(Trifluoromethyl)-benzonitrile is used as a novel electrolyte additive for LiNi0.5Mn1.5O4 cathode of high voltage lithium-ion batteries, enhancing cyclic stability and capacity retention (Huang et al., 2014).

In Medicinal Chemistry

- Anti-Cancer Properties: Palladium(ii) complexes synthesized using bis(benzonitrile)dichloropalladium(ii) showed anti-cancer properties, with in vitro studies demonstrating higher sensitivity in certain human breast cancer cell lines compared to cisplatin (Zafar et al., 2019).

Advanced Material Applications

- Improving Polymer Solar Cells: A perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), was used as an additive in polymer solar cells, leading to increased power conversion efficiency due to enhanced short-circuit current and fill factor (Jeong et al., 2011).

Photoreactions and Photoredox Catalysis

- Photochemical Reactions: Studies on the photochemical addition of 2,2,2-trifluoroethanol to benzonitrile revealed the formation of four addition products and proposed a mechanism involving a 6-cyanobicyclo[3.1.0]hex-3-en-2-yl cation (Foster et al., 1998).

Molecular Imaging

- Synthesis of Radioligands for PET Imaging: Novel radioligands based on 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5 were developed, with high specificity in brain regions (Shimoda et al., 2016).

Safety And Hazards

“2-Methyl-3-(trifluoromethyl)benzonitrile” is considered hazardous. It is toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if swallowed or if inhaled . Safety measures include avoiding dust formation, using only under a chemical fume hood, not breathing dust, vapor, mist, gas, not ingesting, and seeking immediate medical assistance if swallowed .

特性

IUPAC Name |

2-methyl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGUSYYIWFJFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381197 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(trifluoromethyl)benzonitrile | |

CAS RN |

261952-02-7 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)